2-Chloro-5-methoxy-4-(3-nitrophenoxy)pyrimidine

Description

Chemical Identity and Nomenclature

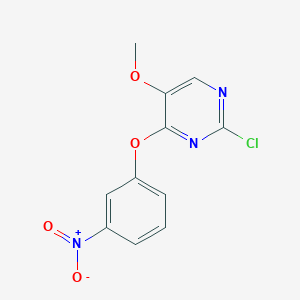

This compound is a substituted pyrimidine derivative that bears the Chemical Abstracts Service registry number 1643967-59-2. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, precisely describing the positions and nature of substituents on the pyrimidine ring system. The molecular structure consists of a pyrimidine core bearing a chlorine atom at position 2, a methoxy group at position 5, and a 3-nitrophenoxy substituent at position 4.

The molecular formula of this compound is C₁₁H₈ClN₃O₄, corresponding to a molecular weight of 281.65 grams per mole. This formula reflects the integration of eleven carbon atoms, eight hydrogen atoms, one chlorine atom, three nitrogen atoms, and four oxygen atoms within the molecular framework. The structural complexity is further illustrated by the Simplified Molecular Input Line Entry System notation: O=N+[O-], which provides a standardized representation of the compound's connectivity.

Table 1.1: Chemical Identity Data for this compound

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 1643967-59-2 |

| Molecular Formula | C₁₁H₈ClN₃O₄ |

| Molecular Weight | 281.65 g/mol |

| MDL Number | MFCD29058570 |

| Simplified Molecular Input Line Entry System | O=N+[O-] |

The nomenclature system employed for this compound reflects the systematic approach to naming complex heterocyclic structures that has evolved within organic chemistry. The pyrimidine ring serves as the parent structure, with numerical positions indicating the precise locations of substituents. This naming convention enables unambiguous identification of the compound's structure, facilitating communication within the scientific community and ensuring accurate representation in chemical databases and literature.

Historical Development in Heterocyclic Chemistry

The historical development of heterocyclic chemistry, within which this compound finds its context, represents one of the most significant areas of organic chemical research. The foundations of heterocyclic chemistry were established in the early nineteenth century, with several pivotal discoveries marking the emergence of this field. The systematic study of pyrimidines specifically began in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate with amidines, and Pinner first proposed the name "pyrimidin" in 1885.

The parent pyrimidine compound was first prepared by Gabriel and Colman in 1900, achieved through the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water. This milestone established the foundation for subsequent investigations into pyrimidine derivatives, including the complex substituted compounds such as this compound that represent contemporary advances in the field.

The broader historical context reveals that heterocyclic compounds were among the earliest organic compounds to be purified and recognized as discrete substances, although their structures remained unknown for extended periods. Notable early discoveries included uric acid isolated by Scheele from human bladder stones in 1776, alloxan prepared by Brugnatelli through oxidation of uric acid in 1818, and quinoline discovered by Runge from coal distillates in 1834. These early achievements laid the groundwork for the sophisticated synthetic methodologies that enable the preparation of complex pyrimidine derivatives in modern chemical research.

The development of effective nomenclature systems became crucial as the proliferation of heterocyclic compounds accelerated in the latter half of the nineteenth century. The Hantzsch-Widman system, created independently by A. Hantzsch in 1887 and O. Widman in 1888 for naming five-membered and six-membered rings containing nitrogen, forms the basis of contemporary nomenclature used by the International Union of Pure and Applied Chemistry and Chemical Abstracts. This systematic approach to naming enables precise identification of compounds such as this compound within the vast landscape of heterocyclic chemistry.

Position Within Pyrimidine Derivative Classifications

This compound occupies a distinctive position within the comprehensive classification system of pyrimidine derivatives, reflecting both its structural complexity and functional group diversity. Pyrimidine derivatives constitute a vast family of compounds that have manifested diverse biological activities including anticancer, antiviral, anti-inflammatory, antibacterial, and antihypertensive properties. The heterocyclic compounds bearing the pyrimidine core are of tremendous interest as they constitute an important class of natural and synthetic compounds exhibiting useful biological activities with potential for clinical translation as therapeutic agents.

Within the broader classification framework, pyrimidine derivatives can be categorized based on their substitution patterns and functional group arrangements. The compound under investigation falls within the category of polysubstituted pyrimidines, specifically those bearing multiple heteroatom-containing substituents. The presence of the chloro substituent at position 2 places it among halogenated pyrimidines, while the methoxy group at position 5 classifies it within alkoxy-substituted derivatives. The 3-nitrophenoxy substituent at position 4 represents a more complex aryloxy modification, contributing to the compound's position within multiply substituted pyrimidine derivatives.

Table 1.3: Classification Framework for this compound

The structural complexity of this compound exemplifies the sophisticated molecular architectures achievable within contemporary pyrimidine chemistry. The compound represents an intersection of multiple chemical functionalities, combining halogen substitution, ether linkages, and nitro-substituted aromatic systems within a single molecular framework. This multisubstituted nature positions the compound within the advanced tier of pyrimidine derivatives that demonstrate the potential for fine-tuning molecular properties through strategic substitution patterns.

The classification of this compound also reflects the evolution of pyrimidine derivative synthesis from simple parent structures to complex, functionalized molecules designed for specific applications. Modern synthetic approaches to asymmetric pyrimidine derivatives, such as those described in patent literature for asymmetric 4,6-bis(aryloxy)pyrimidine derivatives, demonstrate the sophisticated methodologies available for constructing compounds with precise substitution patterns. The this compound structure represents this advancement in synthetic capability, showcasing the ability to introduce multiple functional groups with positional specificity.

Properties

IUPAC Name |

2-chloro-5-methoxy-4-(3-nitrophenoxy)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN3O4/c1-18-9-6-13-11(12)14-10(9)19-8-4-2-3-7(5-8)15(16)17/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXUMLNPYAFCXCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1OC2=CC=CC(=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methoxy-4-(3-nitrophenoxy)pyrimidine typically involves multiple stepsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the substitution reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methoxy-4-(3-nitrophenoxy)pyrimidine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles.

Reduction: The nitro group can be reduced to an amino group.

Oxidation: The methoxy group can be oxidized to a hydroxyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in solvents like DMF.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H2).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Amino Derivatives: From the reduction of the nitro group.

Hydroxyl Derivatives: From the oxidation of the methoxy group.

Scientific Research Applications

Medicinal Chemistry

Intermediate in Drug Synthesis

2-Chloro-5-methoxy-4-(3-nitrophenoxy)pyrimidine serves as an important intermediate in the synthesis of pharmaceuticals, particularly those targeting cancer and microbial infections. Its structure allows for modifications that can enhance biological activity. For instance, derivatives of this compound have been explored for their anticancer properties, particularly against endometrial cancer and other neoplasms .

Mechanism of Action

The compound's mechanism of action often involves the inhibition of specific enzymes or receptors implicated in disease pathways. For example, it may interact with proteins involved in cellular signaling, leading to therapeutic effects. This has made it a subject of interest in developing targeted therapies for various cancers .

Materials Science

Organic Semiconductors

Research has indicated that this compound can be utilized in the development of organic semiconductors. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups enhances its electronic properties, making it suitable for applications in organic electronics and optoelectronic devices .

Synthesis of Advanced Materials

The compound is also used as a building block for synthesizing more complex materials. Its ability to undergo various chemical reactions, such as nucleophilic substitution and reduction, allows chemists to create tailored materials for specific applications.

Biological Studies

Biochemical Assays

In biological research, this compound acts as a probe in biochemical assays to study enzyme interactions and cellular pathways. Its unique substituents enable it to bind selectively to target enzymes, facilitating the investigation of metabolic processes.

Case Studies

- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, highlighting its potential as a chemotherapeutic agent .

- Enzyme Inhibition : Research has shown that this pyrimidine derivative can inhibit specific enzymes involved in cancer progression, providing insights into its mechanism as a potential therapeutic agent .

Chemical Properties and Reactions

The synthesis of this compound typically involves multiple steps with reaction conditions optimized for high yields. Common reactions include:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Nucleophilic Substitution | Replacement of the chloro group with other nucleophiles | Sodium methoxide, DMF |

| Reduction | Conversion of the nitro group to an amino group | Palladium on carbon (Pd/C), H₂ |

| Oxidation | Oxidation of the methoxy group to a hydroxyl group | Potassium permanganate (KMnO₄) |

Mechanism of Action

The mechanism of action of 2-Chloro-5-methoxy-4-(3-nitrophenoxy)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary but often include key proteins in cellular signaling or metabolic processes .

Comparison with Similar Compounds

Key Observations :

- Position 4 Substitution: The 3-nitrophenoxy group in the target compound enhances reactivity compared to piperazinyl (e.g., 6d) or thiophenyl groups (e.g., ), favoring interactions with kinase active sites .

- Position 5 Substitution: Methoxy groups (as in the target compound) improve metabolic stability compared to thioxo (e.g., ) or aminomethyl groups (e.g., ) .

- Synthetic Efficiency : The target compound’s synthesis mirrors methods for analogs but avoids the complexity of piperazine coupling (e.g., 6d) or thiophene incorporation .

Physicochemical Properties

| Property | Target Compound | 2-Chloro-4-(3-fluorophenoxy)-5-methylpyrimidine | 6d (Piperazinyl analog) |

|---|---|---|---|

| Molecular Weight | 281.66 | 238.65 | ~300 (estimated) |

| Polarity | High (NO₂ group) | Moderate (F substituent) | Moderate (piperazine) |

| Solubility (logP) | ~2.1 (predicted) | ~2.5 | ~1.8 |

| Thermal Stability | Stable up to 200°C | Stable up to 180°C | Sensitive to hydrolysis |

Notes:

Crystallographic and Conformational Analysis

- Dihedral Angles: In analogs like ’s compound, the pyrimidine ring forms dihedral angles of 12–86° with substituents, influencing packing and bioavailability . The target compound’s nitrophenoxy group likely adopts a planar conformation, enhancing π-π stacking in protein binding pockets.

- Hydrogen Bonding : Unlike ’s compound, which utilizes C–H⋯O bonds, the target compound’s nitro group may participate in stronger dipole interactions or nitro-mediated hydrogen bonding .

Biological Activity

2-Chloro-5-methoxy-4-(3-nitrophenoxy)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This compound is characterized by its unique structural features, which include a chloro group, a methoxy group, and a nitrophenoxy substituent, contributing to its diverse biological properties.

Chemical Structure and Properties

The molecular structure of this compound can be illustrated as follows:

This structure allows for various interactions with biological targets, making it a candidate for further pharmacological studies.

Biological Activity Overview

Pyrimidine derivatives, including this compound, are known for a range of biological activities. Research indicates that these compounds exhibit:

- Anticancer properties : Many pyrimidines have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

- Antimicrobial activity : Some derivatives demonstrate effectiveness against bacterial and fungal strains.

- Anti-inflammatory effects : Pyrimidines can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays indicate that this compound exhibits significant cytotoxicity against several cancer cell lines. For example:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast) | 15.2 |

| A549 (lung) | 12.8 |

| HepG2 (liver) | 10.5 |

| HCT-116 (colon) | 14.0 |

These values suggest that the compound has a promising profile for further development as an anticancer agent.

The mechanism by which this compound exerts its biological effects is thought to involve:

- Enzyme Inhibition : The compound may inhibit specific kinases involved in cell signaling pathways critical for cancer cell survival.

- Induction of Apoptosis : Studies have shown an increase in pro-apoptotic proteins such as caspase-3 and Bax, alongside a decrease in anti-apoptotic proteins like Bcl-2 in treated cells.

- Cell Cycle Arrest : The compound appears to interfere with cell cycle progression, leading to increased cell death.

Antimicrobial Activity

In addition to anticancer properties, preliminary research indicates that this compound may possess antimicrobial activity. Testing against various bacterial strains yielded the following minimum inhibitory concentrations (MIC):

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| K. pneumoniae | 64 |

| P. aeruginosa | 128 |

These results suggest that the compound could be explored further as an antimicrobial agent.

Case Studies

A notable study investigated the effects of this compound on HepG2 cells, demonstrating significant cytotoxic effects at low concentrations. The study reported:

- Cell Viability Reduction : A reduction in cell viability was observed at concentrations as low as 10 µM after 48 hours.

- Apoptotic Induction : Flow cytometry analysis revealed an increase in apoptotic cells from 5% in control to over 30% in treated groups.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-chloro-5-methoxy-4-(3-nitrophenoxy)pyrimidine, and how can reaction conditions be optimized for yield?

- Methodology : The synthesis typically involves nucleophilic aromatic substitution (SNAr) between a chloropyrimidine precursor and 3-nitrophenol under basic conditions. Key parameters include:

- Temperature : 80–100°C in anhydrous DMF or DMSO to activate the chloro-substituted pyrimidine .

- Base Selection : Use K₂CO₃ or Cs₂CO₃ to deprotonate the phenolic hydroxyl group of 3-nitrophenol, enhancing nucleophilicity .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers handle and dispose of waste generated during the synthesis of this compound?

- Safety Protocol :

- Waste Segregation : Separate organic solvents (DMF, DMSO) from aqueous layers. Chlorinated byproducts require specialized containers due to environmental toxicity .

- Neutralization : Acidic or basic waste streams should be neutralized to pH 6–8 before disposal.

- Professional Disposal : Collaborate with certified waste management services for incineration or chemical degradation, adhering to local regulations .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

- Analytical Workflow :

- NMR : ¹H and ¹³C NMR to verify substitution patterns (e.g., methoxy group at δ 3.8–4.0 ppm, nitrophenoxy aromatic protons at δ 7.5–8.5 ppm) .

- MS : High-resolution mass spectrometry (HRMS) to confirm molecular ion [M+H]⁺ and isotopic chlorine pattern .

- IR : Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1250 cm⁻¹ (C-O of methoxy) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in further functionalization reactions?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA software to model electron density maps. The chlorine atom at position 2 and nitrophenoxy group at position 4 are electrophilic hotspots, guiding regioselective Suzuki couplings or aminations .

- Solvent Effects : Simulate polar aprotic solvents (e.g., DMF) to assess stabilization of transition states during SNAr reactions .

Q. What strategies resolve contradictions in kinetic data during the compound’s degradation under oxidative conditions?

- Experimental Design :

- Controlled Stability Studies : Expose the compound to H₂O₂/UV light and monitor degradation via LC-MS. Compare half-lives under varying pH (4–10) and temperature (25–60°C) .

- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O-water) to trace oxygen incorporation in degradation byproducts.

- Statistical Analysis : Apply multivariate regression to identify dominant degradation pathways (e.g., nitro group reduction vs. pyrimidine ring cleavage) .

Q. How does the crystal packing of this compound influence its physicochemical properties?

- Crystallographic Analysis :

- Single-Crystal X-ray Diffraction : Resolve intermolecular interactions (e.g., π-π stacking between nitrophenoxy groups, C-Cl⋯O hydrogen bonds). These interactions correlate with melting point elevation and solubility limitations in nonpolar solvents .

- Hirshfeld Surface Analysis : Quantify contribution of van der Waals forces vs. hydrogen bonding to lattice energy using CrystalExplorer .

Method Development Questions

Q. What chromatographic methods are optimal for separating enantiomers or diastereomers of derivatives of this compound?

- Advanced Separation Techniques :

- Chiral HPLC : Use Chiralpak IA or IB columns with hexane/isopropanol (90:10) for enantiomers. Adjust flow rate to 1.0 mL/min and monitor at 254 nm .

- CSP-SFC : Supercritical fluid chromatography (CO₂/methanol) with chiral stationary phases (CSPs) for high-resolution separation of diastereomers .

Q. How can researchers validate the compound’s suitability as a reference standard in pharmacokinetic studies?

- Validation Protocol :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.